molecular formula C15H14N2OS B2380648 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione CAS No. 2380183-71-9

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione

Cat. No. B2380648
CAS RN: 2380183-71-9
M. Wt: 270.35
InChI Key: KMHLICHLPCIJJQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PD153035 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a protein that plays a key role in the growth and proliferation of cancer cells.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been extensively studied for its potential use in cancer treatment. The EGFR pathway is frequently overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione inhibits the activity of EGFR, thereby slowing down the growth and proliferation of cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer.

Mechanism of Action

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione binds to the ATP-binding site of the EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a reversible inhibitor of EGFR, meaning that its effects are reversible once the compound is removed from the cells.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of EGFR, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. Angiogenesis is a critical step in the growth and spread of cancer cells, and inhibiting this process can slow down the progression of the disease.

Advantages and Limitations for Lab Experiments

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of this protein in cancer development and progression. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been extensively studied in preclinical models, and its effects have been well-characterized. However, there are some limitations to using 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione in lab experiments. For example, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a synthetic compound that may not accurately reflect the effects of natural compounds on EGFR. Additionally, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. One area of focus is the development of more potent and selective inhibitors of EGFR. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione in cancer patients. Overall, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a promising compound with potential applications in cancer treatment, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2-chloroacetyl chloride to form 2-(4-methoxyphenyl)acetamide. The 2-(4-methoxyphenyl)acetamide is then reacted with thiosemicarbazide to form 2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. The final product is purified through recrystallization to obtain a high purity compound.

properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(19)17-14/h2-9,14,16H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLICHLPCIJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione

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